molecular formula C23H23N5O6S2 B11198327 1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

Cat. No.: B11198327
M. Wt: 529.6 g/mol
InChI Key: GAHYAZWJNGCKCR-UHFFFAOYSA-N
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Description

5-METHYL-3’-(4-METHYLBENZENESULFONYL)-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4-DIONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3’-(4-METHYLBENZENESULFONYL)-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4-DIONE typically involves multiple steps. One common approach includes the following steps:

    Formation of the spiro structure: This involves the reaction of a diazinane derivative with a pyrazinoquinoline precursor under controlled conditions.

    Introduction of the sulfonyl group: This step involves the reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.

    Sulfurylidene formation: This involves the reaction with a sulfur-containing reagent under specific conditions to form the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-METHYL-3’-(4-METHYLBENZENESULFONYL)-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its potential biological activities.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and sulfanylidene groups can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-3’-(4-METHYLBENZENESULFONYL)-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4-DIONE lies in its spiro structure and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23N5O6S2

Molecular Weight

529.6 g/mol

IUPAC Name

1-methyl-3'-(4-methylphenyl)sulfonyl-8'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C23H23N5O6S2/c1-14-3-6-17(7-4-14)36(33,34)26-9-10-27-18-8-5-16(28(31)32)11-15(18)12-23(19(27)13-26)20(29)24-22(35)25(2)21(23)30/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,24,29,35)

InChI Key

GAHYAZWJNGCKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(C2)C4(CC5=C3C=CC(=C5)[N+](=O)[O-])C(=O)NC(=S)N(C4=O)C

Origin of Product

United States

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